1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine
Overview
Description
1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine is a chemical compound with the molecular formula C15H21N3O5 and a molecular weight of 323.34 g/mol . It is a piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a nitropyridine moiety. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale manufacturing, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in various biochemical reactions, while the piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets . The Boc protecting group ensures the compound’s stability during synthesis and can be removed to expose the active amine group for further reactions.
Comparison with Similar Compounds
1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-4-(2-Nitropyridin-3-yloxy)piperidine: Similar structure but with a different position of the nitro group on the pyridine ring.
1-Boc-4-(3-Nitropyridin-4-yloxy)piperidine: Another isomer with the nitro group at the 4-position of the pyridine ring.
1-Boc-4-(3-Nitropyridin-5-yloxy)piperidine: Features the nitro group at the 5-position of the pyridine ring.
These similar compounds share structural similarities but differ in the position of the nitro group, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(3-nitropyridin-2-yl)oxypiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-9-6-11(7-10-17)22-13-12(18(20)21)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQENQEWXRLUZKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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